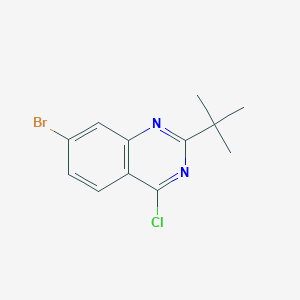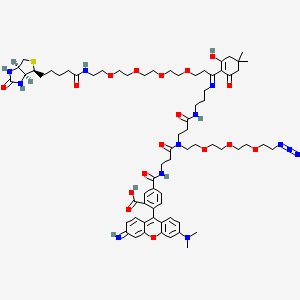
Biotin-PEG4-Dde-TAMRA-PEG3-Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG4-Dde-TAMRA-PEG3-Azide: is a complex chemical compound that combines several functional groups, making it highly versatile for various scientific research applications. It is a dye derivative of TAMRA (tetramethylrhodamine) modified with a cleavable biotin group. The compound contains an azide group, which allows it to undergo specific chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-Dde-TAMRA-PEG3-Azide involves multiple steps, each requiring precise reaction conditions The process typically starts with the modification of TAMRA to introduce a cleavable biotin groupThe copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is commonly used to attach the azide group to the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
化学反应分析
Types of Reactions: Biotin-PEG4-Dde-TAMRA-PEG3-Azide primarily undergoes cycloaddition reactions due to the presence of the azide group. The two main types of reactions are:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups and is catalyzed by copper ions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) groups and does not require a catalyst
Common Reagents and Conditions:
CuAAC: Requires copper ions (Cu(I) or Cu(II)) as a catalyst, typically in the presence of a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but needs molecules with strained alkyne groups like DBCO or BCN
Major Products: The major products of these reactions are cycloaddition adducts, where the azide group of this compound forms a stable triazole ring with the alkyne group of the reacting molecule .
科学研究应用
Chemistry: Biotin-PEG4-Dde-TAMRA-PEG3-Azide is used in click chemistry for the bioconjugation of biomolecules. It serves as a versatile linker for attaching various functional groups to target molecules .
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biomolecules in cells. The TAMRA dye provides strong fluorescence, making it ideal for microscopy and flow cytometry .
Medicine: this compound is employed in the development of antibody-drug conjugates (ADCs). The cleavable biotin group allows for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and nanotechnology. It helps in the functionalization of nanoparticles and the development of smart materials with specific properties .
作用机制
The mechanism of action of Biotin-PEG4-Dde-TAMRA-PEG3-Azide involves its ability to undergo specific chemical reactions due to the presence of the azide group. The azide group reacts with alkyne groups to form stable triazole rings through CuAAC or SPAAC reactions. This property is exploited in bioconjugation and click chemistry applications .
Molecular Targets and Pathways:
CuAAC Reaction: Targets molecules with alkyne groups, forming triazole rings.
SPAAC Reaction: Targets molecules with strained alkyne groups like DBCO or BCN, forming triazole rings without the need for a catalyst
相似化合物的比较
Biotin-PEG3-Azide: Similar in structure but lacks the TAMRA dye and the Dde cleavable group.
Biotin-HPDP: Contains a biotin group but uses a different linker and does not have the azide group.
Biotin-PEG23-Azide: Similar in function but has a longer PEG spacer.
Uniqueness: Biotin-PEG4-Dde-TAMRA-PEG3-Azide stands out due to its combination of a cleavable biotin group, a fluorescent TAMRA dye, and an azide group. This unique combination allows for versatile applications in bioconjugation, imaging, and targeted drug delivery .
属性
分子式 |
C69H96N12O17S |
|---|---|
分子量 |
1397.6 g/mol |
IUPAC 名称 |
5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1 |
InChI 键 |
BZMNWSIWUFJKEL-RKILTYLGSA-N |
手性 SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |
规范 SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)


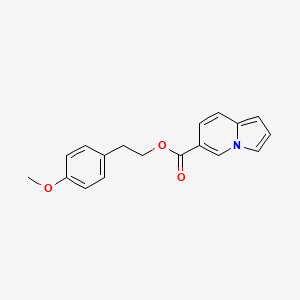
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
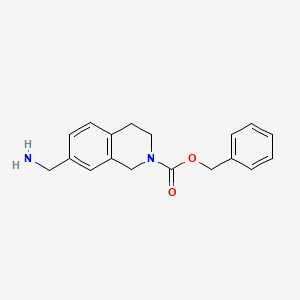
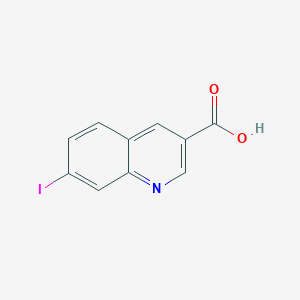


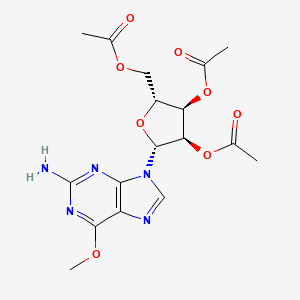

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

